
Timapiprant Sodium's Impact on Airway
Hyperresponsiveness: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Timapiprant sodium

Cat. No.: B1683164 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Timapiprant sodium's effect on airway

hyperresponsiveness (AHR) with other selective Prostaglandin D2 Receptor 2 (DP2)

antagonists. The information is compiled from publicly available clinical trial data and preclinical

studies, offering a valuable resource for researchers and professionals in the field of respiratory

drug development.

Executive Summary
Timapiprant sodium is a potent and selective antagonist of the DP2 receptor, also known as

CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells). This

receptor is a key player in the type 2 inflammatory cascade, which is central to the

pathophysiology of allergic asthma and airway hyperresponsiveness. By blocking the DP2

receptor, Timapiprant and similar antagonists inhibit the downstream effects of Prostaglandin

D2 (PGD2), a lipid mediator released by mast cells and other immune cells. This mechanism of

action leads to a reduction in the recruitment and activation of eosinophils, basophils, and T-

helper 2 (Th2) cells in the airways, thereby mitigating airway inflammation and

hyperresponsiveness.[1] This guide presents a comparative overview of the clinical efficacy of

Timapiprant and other DP2 antagonists, focusing on their impact on airway

hyperresponsiveness as measured by changes in lung function and responses to

bronchoconstrictor challenges.
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Comparative Efficacy of DP2 Receptor Antagonists
on Airway Hyperresponsiveness
The following tables summarize quantitative data from clinical trials investigating the effects of

Timapiprant sodium (also known as OC000459) and other DP2 receptor antagonists on key

markers of airway hyperresponsiveness, primarily Forced Expiratory Volume in 1 second

(FEV1) and Provocative Concentration causing a 20% fall in FEV1 (PC20).

Table 1: Change in Forced Expiratory Volume in 1 second (FEV1)
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Drug Name
(Code)

Dosage
Treatment
Duration

Patient
Population

Change in
FEV1 vs.
Placebo

Clinical
Trial
Identifier

Timapiprant

(OC000459)

200 mg twice

daily
28 days

Steroid-free,

moderate

persistent

asthma

9.2%

improvement

(Per Protocol

population)

NCT0105792

7[2]

Fevipiprant

(QAW039)

225 mg twice

daily
12 weeks

Moderate-to-

severe

asthma with

sputum

eosinophilia

Data on

FEV1 not

specified, but

improvement

s in

symptoms

and breathing

tests

reported.[1]

[3]

Not specified

Fevipiprant

(QAW039)

150 mg once

daily
12 weeks

Uncontrolled

asthma

41 mL

increase

(ZEAL-1, not

statistically

significant)

NCT0321575

8[4][5]

Fevipiprant

(QAW039)

150 mg once

daily
12 weeks

Uncontrolled

asthma

-31 mL

decrease

(ZEAL-2, not

statistically

significant)

NCT0322639

2[4][5]

Setipiprant

(ACT-

129968)

1000 mg

twice daily
5 days

Allergic

asthmatic

males

Attenuated

late asthmatic

response

(25.6%

inhibition of

AUC)

Not

specified[6]
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AZD1981
1000 mg

twice daily
4 weeks

Stable

asthma (ICS

withdrawn)

Non-

significant

increase of

9.5 L/min in

morning PEF

D9830C0000

3[7][8]

AZD1981

50, 400, 1000

mg twice

daily

4 weeks

Uncontrolled

asthma on

ICS

Non-

significant

increase of

12 L/min in

morning PEF

(1000 mg)

NCT0075858

9[7][8]

AZD1981
Up to 400 mg

twice daily
12 weeks

Persistent

atopic

asthma on

ICS and

LABA

Not

statistically

significant

improvement

(0.02 L)

NCT0119779

4[9][10]

BI 671800

200 mg twice

daily, 400 mg

AM, 400 mg

PM

4 weeks

Symptomatic

asthma on

ICS

Not

statistically

significant

(0.08%,

0.28%,

0.67%

difference in

FEV1%

predicted,

respectively)

NCT0109002

4[6][11][12]

BI 671800
400 mg twice

daily
6 weeks

Symptomatic

controller-

naïve asthma

3.98%

improvement

in FEV1%

predicted

Not

specified[13]

Table 2: Effect on Allergen and Methacholine Challenge
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Drug Name (Code) Challenge Type Key Findings
Clinical Trial
Identifier

Setipiprant (ACT-

129968)
Allergen Challenge

Significantly reduced

the late asthmatic

response (LAR) by

25.6% (P=0.006).[6]

Not specified

Setipiprant (ACT-

129968)

Methacholine

Challenge

Significantly protected

against allergen-

induced airway

hyperresponsiveness

(P=0.0029).[6]

Not specified

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings.

Below are summaries of the experimental protocols used in key studies assessing airway

hyperresponsiveness.

Methacholine Challenge Test Protocol
The methacholine challenge test is a standardized method to measure airway

hyperresponsiveness.[11][14]

Objective: To determine the provocative concentration of methacholine that causes a 20%

fall in FEV1 (PC20).

Procedure:

Baseline Spirometry: Establish a baseline FEV1 by performing at least three acceptable

spirometry maneuvers.

Diluent Inhalation: The subject inhales a saline diluent to establish a control response.

FEV1 is measured 30 and 90 seconds after inhalation.

Methacholine Inhalation: Increasing concentrations of methacholine chloride are

administered via a nebulizer. Common protocols involve either a two-minute tidal
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breathing method or a five-breath dosimeter method.[3]

Serial Spirometry: After each dose of methacholine, FEV1 is measured at 30 and 90

seconds.

Termination Criteria: The test is stopped when the FEV1 has fallen by 20% or more from

the baseline, or the highest concentration of methacholine has been administered.[11]

PC20 Calculation: The PC20 is calculated by interpolation from the dose-response curve.

[11]

Allergen Inhalation Challenge Protocol
Allergen challenge tests are used to evaluate the efficacy of drugs in preventing allergen-

induced bronchoconstriction, which has both an early and a late phase.

Objective: To assess the effect of a drug on the early asthmatic response (EAR) and the late

asthmatic response (LAR) following allergen inhalation.

Procedure:

Allergen Selection and Dosing: A pre-determined dose of an allergen to which the subject

is sensitized is administered via a nebulizer. The dose is typically one that has been

shown to cause a dual asthmatic response.

FEV1 Monitoring: FEV1 is measured at baseline and then at frequent intervals for up to

10-12 hours post-challenge to capture both the EAR (occurring within the first 1-2 hours)

and the LAR (occurring 3-7 hours post-challenge).[10][15]

Data Analysis: The primary outcomes are typically the maximum percent fall in FEV1

during the EAR and LAR, and the area under the FEV1-time curve (AUC) for the LAR.[6]

Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental designs can aid in

understanding the mechanism of action and the scientific rigor of the conducted studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Timapiprant Sodium's Impact on Airway
Hyperresponsiveness: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1683164#timapiprant-sodium-s-effect-on-airway-
hyperresponsiveness]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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